molecular formula C11H8N4O2 B2774220 2-{[(4-methyl-2-nitrophenyl)amino]methylidene}propanedinitrile CAS No. 67769-58-8

2-{[(4-methyl-2-nitrophenyl)amino]methylidene}propanedinitrile

Cat. No.: B2774220
CAS No.: 67769-58-8
M. Wt: 228.211
InChI Key: OIIVAKXINBSYKE-UHFFFAOYSA-N
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Description

2-{[(4-methyl-2-nitrophenyl)amino]methylidene}propanedinitrile is an organic compound with the molecular formula C₁₁H₈N₄O₂ It is characterized by the presence of a nitro group, a methyl group, and a dinitrile group attached to an aromatic ring

Scientific Research Applications

2-{[(4-methyl-2-nitrophenyl)amino]methylidene}propanedinitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-methyl-2-nitrophenyl)amino]methylidene}propanedinitrile typically involves the reaction of 4-methyl-2-nitroaniline with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-methyl-2-nitrophenyl)amino]methylidene}propanedinitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and methyl groups can be replaced by other functional groups.

    Condensation: The dinitrile group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Bases: Sodium ethoxide, potassium carbonate.

    Catalysts: Palladium on carbon, sodium borohydride.

Major Products

    Reduction: 2-{[(4-methyl-2-aminophenyl)amino]methylidene}propanedinitrile.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Condensation: Heterocyclic compounds with potential biological activity.

Mechanism of Action

The mechanism of action of 2-{[(4-methyl-2-nitrophenyl)amino]methylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also contributes to its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-chlorophenyl)amino]methylidene}propanedinitrile
  • 2-{[(4-methoxyanilino)methyl]phenol
  • 2-(anilinomethyl)phenol

Uniqueness

2-{[(4-methyl-2-nitrophenyl)amino]methylidene}propanedinitrile is unique due to the presence of both nitro and dinitrile groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[(4-methyl-2-nitroanilino)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c1-8-2-3-10(11(4-8)15(16)17)14-7-9(5-12)6-13/h2-4,7,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIVAKXINBSYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC=C(C#N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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